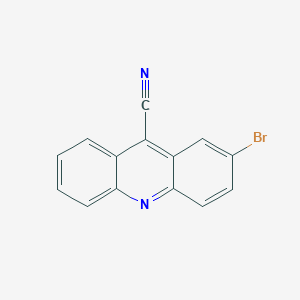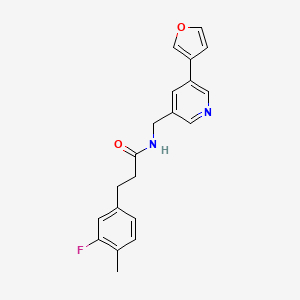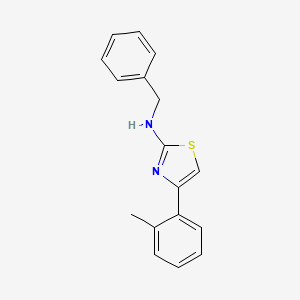
2-Bromoacridine-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoacridine-9-carbonitrile is a chemical compound with the molecular formula C₁₄H₇BrN₂ and a molecular weight of 283.13 g/mol It is a derivative of acridine, a nitrogen-containing heterocyclic compound, and features both a bromine atom and a nitrile group attached to the acridine core
準備方法
The synthesis of 2-Bromoacridine-9-carbonitrile typically involves the bromination of acridine derivatives followed by the introduction of a nitrile group. One common synthetic route includes the following steps:
Bromination: Acridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Nitrile Introduction: The brominated acridine is then reacted with a cyanating agent, such as copper(I) cyanide (CuCN), to form the nitrile group at the 9-position.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
2-Bromoacridine-9-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. For example, reacting with an amine in the presence of a palladium catalyst can yield the corresponding amine derivative.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, oxidation reactions can modify the acridine core, potentially forming quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a boronic acid and a palladium catalyst.
科学的研究の応用
2-Bromoacridine-9-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromoacridine-9-carbonitrile and its derivatives often involves interaction with biological macromolecules, such as DNA and proteins. The acridine core can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the nitrile group can form covalent bonds with nucleophilic sites in proteins, affecting their activity .
類似化合物との比較
2-Bromoacridine-9-carbonitrile can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known dye used for staining nucleic acids.
Acriflavine: An antiseptic and antimicrobial agent.
9-Aminoacridine: Studied for its potential anticancer properties.
What sets this compound apart is the presence of both a bromine atom and a nitrile group, which confer unique reactivity and potential biological activities .
特性
IUPAC Name |
2-bromoacridine-9-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBAKCWQKYMBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)



